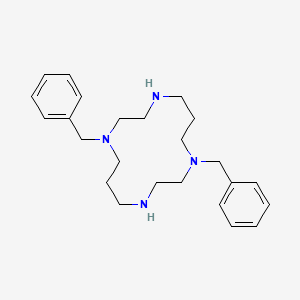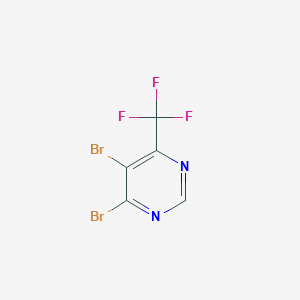
2-(2,4-ジニトロフェニル)エタノール
概要
説明
2-(2,4-Dinitrophenyl)ethanol is an organic compound with the molecular formula C8H8N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring, and an ethanol group attached to the 2 position. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical reactions and applications.
科学的研究の応用
2-(2,4-Dinitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacture of explosives, pesticides, and herbicides due to its reactive nature.
作用機序
Target of Action
It is chemically related to 2,4-dinitrophenol, which is known to target oxidative phosphorylation .
Mode of Action
Its chemical relative, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation . This suggests that 2-(2,4-Dinitrophenyl)ethanol may interact with its targets in a similar manner, leading to changes in cellular energy production.
Biochemical Pathways
Given its chemical similarity to 2,4-dinitrophenol, it may affect pathways related to energy production and metabolism, specifically those involving oxidative phosphorylation .
Pharmacokinetics
Research on 2,4-dinitrophenol has shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These findings may provide some insight into the ADME properties of 2-(2,4-Dinitrophenyl)ethanol and their impact on its bioavailability.
Result of Action
If it acts similarly to 2,4-dinitrophenol, it could lead to changes in cellular energy production and potentially stimulate metabolism .
生化学分析
Cellular Effects
They can influence cell function by uncoupling oxidative phosphorylation, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dinitrophenol compounds are known to disrupt the cell energy metabolism through the ability to decouple oxidative phosphorylation . This suggests that 2-(2,4-Dinitrophenyl)ethanol might exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Dinitrophenol compounds are known to disrupt the cell energy metabolism, suggesting that they might be involved in energy metabolism pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitrophenyl)ethanol typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by the reduction of the nitro groups to amino groups and subsequent reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 2-(2,4-Dinitrophenyl)ethanol may involve the use of large-scale nitration reactors and reduction systems. The process begins with the nitration of phenol using a mixture of nitric acid and sulfuric acid, followed by reduction using hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction with ethylene oxide under controlled conditions to yield the target compound.
化学反応の分析
Types of Reactions: 2-(2,4-Dinitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides and strong bases are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanol derivatives.
類似化合物との比較
2,4-Dinitrophenol: Shares the nitro groups but lacks the ethanol group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of an ethanol group.
2,4-Dinitroanisole: Has a methoxy group in place of the ethanol group.
Uniqueness: 2-(2,4-Dinitrophenyl)ethanol is unique due to the presence of both nitro groups and an ethanol group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs.
特性
IUPAC Name |
2-(2,4-dinitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONMTYOVKUOHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474106 | |
| Record name | 2-(2,4-dinitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4836-69-5 | |
| Record name | 2-(2,4-dinitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)








